Cas no 144012-09-9 (2-Bromo-3-decylthiophene)
2-Bromo-3-decylthiophene Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-3-decylthiophene
- 2-bromanyl-3-decyl-thiophene
- 2-Bromo-3-decylthiophen
- 3-Decyl-2-bromothiophene
- Thiophene,2-bromo-3-decyl
- Thiophene, 2-bromo-3-decyl-
- 2-bromo-3-decyl-thiophene
- Thiophene,2-bromo-3-decyl-
- C14H23BrS
- VT20106
- RP16153
- SY037122
- ST2404191
- AX8165618
- B4455
- X4151
- A808155
- 012B099
- F14971
- 144012-09-9
- J-508214
- DTXSID00677256
- FT-0705090
- 2-Bromo-3-decylthiophene, 99%
- CS-0039067
- DS-18512
- MFCD16619251
- AKOS015898612
- SCHEMBL20338197
- DB-050474
-
- MDL: MFCD16619251
- Inchi: 1S/C14H23BrS/c1-2-3-4-5-6-7-8-9-10-13-11-12-16-14(13)15/h11-12H,2-10H2,1H3
- InChI Key: YCWPDFSNGOICAB-UHFFFAOYSA-N
- SMILES: BrC1=C(C=CS1)CCCCCCCCCC
Computed Properties
- Exact Mass: 302.07000
- Monoisotopic Mass: 302.07
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 9
- Complexity: 161
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 28.2
- XLogP3: 7.8
Experimental Properties
- Color/Form: No data available
- Density: 1.167
- Melting Point: No data available
- Boiling Point: 339.6℃ at 760 mmHg
- Flash Point: 159.2±22.3 °C
- Refractive Index: 1.5120 to 1.5160
- PSA: 28.24000
- LogP: 6.19380
2-Bromo-3-decylthiophene Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:Store at 4°C,-4At ℃Store…Better
2-Bromo-3-decylthiophene Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-Bromo-3-decylthiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-YX829-1g |
2-Bromo-3-decylthiophene |
144012-09-9 | 97% | 1g |
113CNY | 2021-05-08 | |
| Matrix Scientific | 090923-1g |
2-Bromo-3-decylthiophene, 95+% |
144012-09-9 | 95+% | 1g |
$189.00 | 2023-09-05 | |
| Matrix Scientific | 090923-5g |
2-Bromo-3-decylthiophene, 95+% |
144012-09-9 | 95+% | 5g |
$504.00 | 2023-09-05 | |
| Matrix Scientific | 090923-10g |
2-Bromo-3-decylthiophene, 95+% |
144012-09-9 | 95+% | 10g |
$756.00 | 2023-09-05 | |
| Fluorochem | 213151-1g |
2-Bromo-3-decylthiophene |
144012-09-9 | 95% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 213151-5g |
2-Bromo-3-decylthiophene |
144012-09-9 | 95% | 5g |
£24.00 | 2022-03-01 | |
| Fluorochem | 213151-10g |
2-Bromo-3-decylthiophene |
144012-09-9 | 95% | 10g |
£44.00 | 2022-03-01 | |
| Fluorochem | 213151-25g |
2-Bromo-3-decylthiophene |
144012-09-9 | 95% | 25g |
£88.00 | 2022-03-01 | |
| Chemenu | CM199884-25g |
2-Bromo-3-decylthiophene |
144012-09-9 | 97% | 25g |
$153 | 2021-08-05 | |
| Chemenu | CM199884-100g |
2-Bromo-3-decylthiophene |
144012-09-9 | 97% | 100g |
$449 | 2021-08-05 |
2-Bromo-3-decylthiophene Suppliers
2-Bromo-3-decylthiophene Related Literature
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Cassandre Quinton,Valérie Alain-Rizzo,Cécile Dumas-Verdes,Gilles Clavier,Laurence Vignau,Pierre Audebert New J. Chem. 2015 39 9700
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Frank Brouwer,Jan Alma,Hennie Valkenier,Thomas P. Voortman,Jorrit Hillebrand,Ryan C. Chiechi,Jan C. Hummelen J. Mater. Chem. 2011 21 1582
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Pranabesh Dutta,Wooseung Yang,Woo-Hyung Lee,In Nam Kang,Soo-Hyoung Lee J. Mater. Chem. 2012 22 10840
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Wei Bu,Hongfei Gao,Xiaoping Tan,Xing Dong,Xiaohong Cheng,Marko Prehm,Carsten Tschierske Chem. Commun. 2013 49 1756
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Pranabesh Dutta,Wooseung Yang,Seung Hun Eom,Woo-Hyung Lee,In Nam Kang,Soo-Hyoung Lee Chem. Commun. 2012 48 573
Additional information on 2-Bromo-3-decylthiophene
Professional Introduction to 2-Bromo-3-decylthiophene (CAS No. 144012-09-9)
2-Bromo-3-decylthiophene, with the chemical formula C₁₁H₁₇BrS, is a significant compound in the field of organic synthesis and pharmaceutical development. This compound belongs to the thiophene family, which is well-known for its diverse applications in medicinal chemistry, materials science, and agrochemicals. The presence of both a bromine substituent and a decyl chain makes it a versatile intermediate for various synthetic pathways.
The< strong>CAS number 144012-09-9 uniquely identifies this compound and ensures consistency in its documentation and use across different scientific disciplines. Thiophenes, including< strong>2-bromo-3-decylthiophene, are particularly interesting due to their aromatic stability and ability to serve as building blocks for more complex molecules. The bromine atom at the 2-position provides a reactive site for further functionalization, while the decyl chain introduces hydrophobic properties that can influence solubility and interaction with biological targets.
In recent years, there has been growing interest in thiophene derivatives for their potential applications in drug discovery. Specifically, modifications of the thiophene ring have been explored for their ability to modulate biological pathways. For instance, studies have shown that certain thiophene-based compounds exhibit< strong>antimicrobial,< strong>anti-inflammatory, and even< strong>anticancerproperties. The< strong>2-bromo-3-decylthiophenestructure serves as a valuable scaffold for designing molecules that can interact with specific enzymes or receptors.
One of the most compelling aspects of< strong>2-bromo-3-decylthiopheneis its role in the synthesis of conjugated polymers. These polymers are increasingly used in organic electronics due to their excellent charge transport properties. The thiophene ring is a core component in many such materials, and the introduction of alkyl chains like the decyl group can enhance thermal stability and processability. Recent research has demonstrated that incorporating< strong>brominated thiophenesinto polymer backbones can lead to improved performance in light-emitting diodes (LEDs) and solar cells.
The pharmaceutical industry has also leveraged< strong>2-bromo-3-decylthiophenefor developing novel therapeutic agents. The bromine substituent allows for further chemical transformations, such as cross-coupling reactions, which are pivotal in constructing complex drug molecules. For example, palladium-catalyzed Suzuki-Miyaura couplings can be employed to introduce aryl groups or other heterocycles onto the thiophene ring, expanding its pharmacological potential. Such modifications have led to the discovery of new compounds with< strong>tumor-suppressive,< strong>neuroprotective, and< strong>immunomodulatoryactivities.
In addition to its medicinal applications, 2-bromo-3-decylthiophenehas found utility in materials science, particularly in the development of liquid crystals and organic semiconductors. The balance between electronic properties and steric hindrance provided by the decyl chain makes it an ideal candidate for tuning the physical characteristics of these materials. Researchers have reported that thiophene-based liquid crystals with similar structures exhibit high thermal stability and clear optical transitions, making them suitable for display technologies.
The synthesis of 2-bromo-3-decylthiophenetypically involves bromination of commercially available thiophenes followed by alkylation with 1-decanol or related reagents. Advances in synthetic methodologies have improved both yield and purity, making it more accessible for industrial-scale production. Catalytic systems such as transition metal complexes have been optimized to enhance reaction efficiency while minimizing byproduct formation.
The growing body of research on thiophene derivatives underscores their importance as chemical intermediates. As our understanding of their structural features continues to evolve, new applications are likely to emerge. The< strong>CAS number 144012-09-9serves as a reliable reference point for scientists worldwide, facilitating collaboration and knowledge exchange across different domains.
In conclusion,< strong>2-bromo-3-decylthiophene(CAS No. 144012-09-9) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and organic electronics. Its unique structure allows for diverse functionalization strategies, enabling the development of innovative solutions across multiple industries. As research progresses, this compound will undoubtedly continue to play a crucial role in advancing scientific discovery.
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